molecular formula C19H21ClN2O2S B11319934 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11319934
M. Wt: 376.9 g/mol
InChI Key: HAGQEQUVZPKEKR-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: This step often involves nucleophilic substitution reactions using dimethylamine.

    Incorporation of the Furan Ring: This can be done through coupling reactions with furan derivatives.

    Final Assembly: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylethylamine: A simpler compound with similar functional groups.

    3-chloro-N-(2-(dimethylamino)ethyl)-6-methyl-1-benzothiophene-2-carboxamide: A closely related compound with slight structural differences.

Uniqueness

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of the furan ring and the specific arrangement of functional groups. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21ClN2O2S

Molecular Weight

376.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H21ClN2O2S/c1-11-5-7-13-16(9-11)25-18(17(13)20)19(23)21-10-14(22(3)4)15-8-6-12(2)24-15/h5-9,14H,10H2,1-4H3,(H,21,23)

InChI Key

HAGQEQUVZPKEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=C(O3)C)N(C)C)Cl

Origin of Product

United States

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